

# Paraherquamide A molecular formula and molecular weight

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## Compound of Interest

Compound Name: Paraherquamide A

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## Paraherquamide A: A Technical Guide for Researchers

An in-depth examination of the molecular characteristics, mechanism of action, and experimental evaluation of the anthelmintic compound **Paraherquamide A**.

This technical guide provides a comprehensive overview of **Paraherquamide A**, a mycotoxin with potent anthelmintic properties, intended for researchers, scientists, and professionals in drug development. This document details its molecular formula, weight, and other physicochemical properties. It also outlines experimental protocols for assessing its biological activity and presents a visualization of its primary mechanism of action.

## Core Molecular and Physical Data

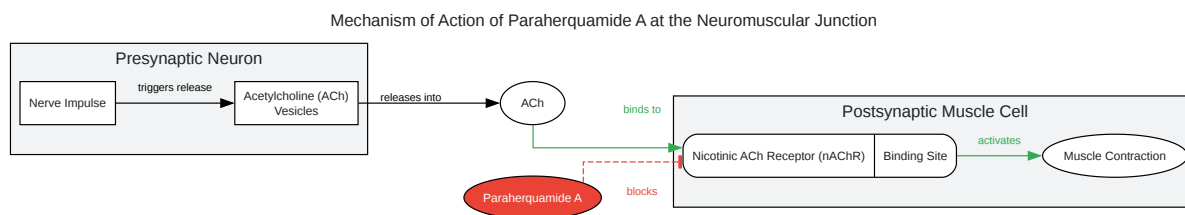
**Paraherquamide A** is a complex indole alkaloid first isolated from *Penicillium paraherquei*. Its molecular structure and properties are fundamental to its biological activity. The quantitative data for **Paraherquamide A** are summarized in the table below for clear reference and comparison.

Property	Value	Source
Molecular Formula	C <sub>28</sub> H <sub>35</sub> N <sub>3</sub> O <sub>5</sub>	[1][2][3]
Molecular Weight	493.59 g/mol	[1][4]
CAS Number	77392-58-6	[1][2]
Melting Point	244-247°C (decomposes)	[5]
Appearance	Not specified (likely a solid)	
InChI Key	UVZZDDLIOJPKX-ITKQZBBDSA-N	[1]
IC <sub>50</sub> (Musca domestica acetylcholine receptors)	0.5 nM	[5][6]
LD <sub>50</sub> (C. elegans)	2.5 µg/ml	[5][6]
LD <sub>50</sub> (mice)	14.9 mg/kg	[5][6]

## Mechanism of Action: Cholinergic Antagonism

**Paraherquamide A** exerts its anthelmintic effects by acting as a selective and competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction in nematodes.[1][2] This blockade prevents the binding of the neurotransmitter acetylcholine (ACh), leading to the inhibition of muscle contraction and subsequent flaccid paralysis of the worm.[1] Studies on the nematode *Ascaris suum* have shown that **Paraherquamide A** can block or reverse muscle contractions induced by cholinergic agonists like acetylcholine, levamisole, and morantel.[1]

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of **Paraherquamide A**.



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Caption: Cholinergic antagonism by **Paraherquamide A**.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Paraherquamide A**'s anthelmintic activity.

### In Vitro Muscle Contraction Assay using *Ascaris suum* Muscle Strips

This protocol is adapted from studies investigating the effect of **Paraherquamide A** on nematode muscle function.<sup>[2][7]</sup>

Objective: To determine the antagonist effect of **Paraherquamide A** on muscle contractions induced by cholinergic agonists in *Ascaris suum*.

Materials:

- Adult *Ascaris suum* worms
- *Ascaris* Ringer's solution (composition can vary, a typical example is 23 mM NaCl, 110 mM Na-acetate, 3 mM KCl, 6 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 5 mM glucose, 5 mM HEPES buffer, pH 7.4)

- **Paraherquamide A** stock solution (dissolved in a suitable solvent like DMSO)
- Cholinergic agonists (e.g., Acetylcholine, Levamisole, Pyrantel)
- Organ bath system with isometric force transducers
- Data acquisition system

#### Procedure:

- Preparation of Muscle Strips:
  - Obtain adult female *Ascaris suum* from a local abattoir.
  - Dissect the worm to isolate muscle flaps from the region anterior to the vulva.
  - Prepare muscle strips of a standardized size (e.g., 1 cm long).
- Experimental Setup:
  - Mount the muscle strips in an organ bath containing *Ascaris* Ringer's solution, maintained at 37°C and continuously aerated.
  - Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer.
  - Allow the muscle strips to equilibrate for a set period (e.g., 30-60 minutes) under a constant resting tension.
- Agonist Dose-Response Curve:
  - Generate a cumulative dose-response curve for a cholinergic agonist (e.g., acetylcholine) to determine the concentration that produces a submaximal contraction (e.g., EC<sub>50</sub> or EC<sub>75</sub>).
- Antagonist Assay:

- Wash the muscle strips with fresh Ringer's solution and allow them to return to baseline tension.
- Pre-incubate the muscle strips with varying concentrations of **Paraherquamide A** for a defined period (e.g., 15-30 minutes).
- Re-generate the agonist dose-response curve in the presence of **Paraherquamide A**.
- Data Analysis:
  - Measure the contractile responses and plot the agonist dose-response curves with and without the antagonist.
  - Calculate the pK(B) values using non-linear regression analysis to quantify the potency of **Paraherquamide A** as a competitive antagonist.[2]

## Total Synthesis of (-)-Paraherquamide A

The chemical synthesis of **Paraherquamide A** is a complex, multi-step process. The following provides a high-level overview of a reported total synthesis approach. For a detailed, step-by-step protocol, referral to the primary literature is essential.

Objective: To chemically synthesize (-)-**Paraherquamide A**.

Key Stages of a Convergent Synthesis:

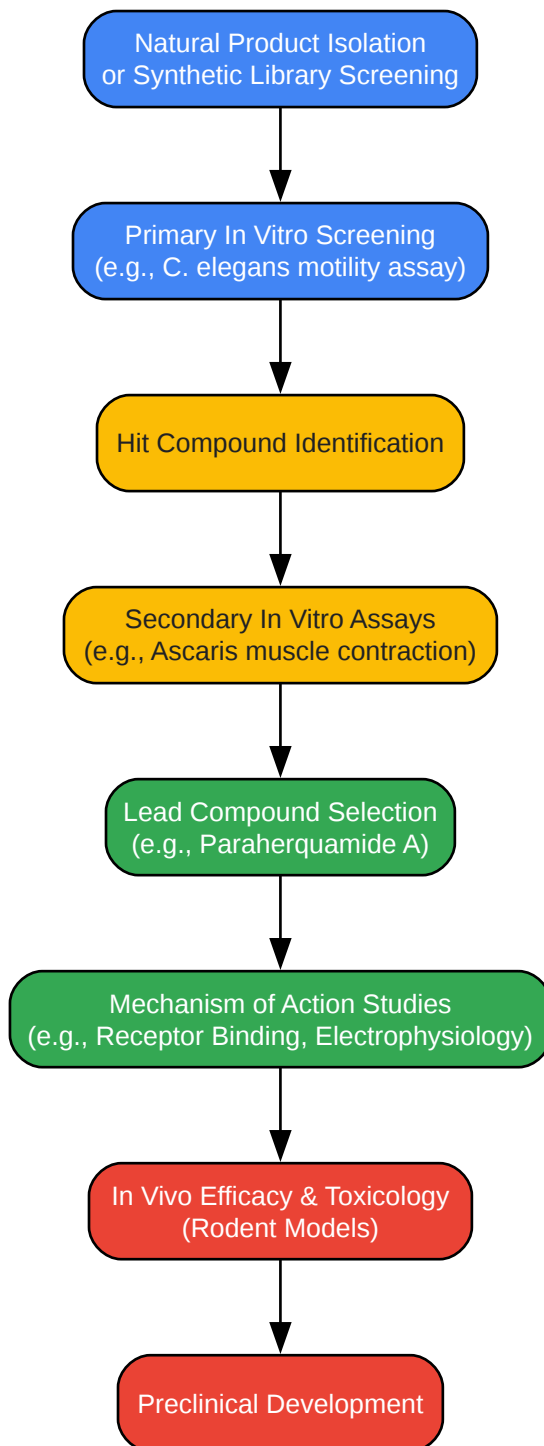
- Preparation of the Dioxepin-containing Indole Moiety:
  - This typically starts from a commercially available precursor like vanillin.
  - A series of reactions including nitration, cyclization to an oxindole, regioselective prenylation, epoxidation, and a key seven-membered ring formation are performed to construct the unique dioxepin structure fused to the indole core.[3]
- Synthesis of the Substituted Proline Diketopiperazine (DKP) Fragment:
  - This fragment is often constructed starting from simple amino acid derivatives like ethyl glycinate.

- Steps involve Michael addition, intramolecular condensation, stereoselective reduction, alkylation, and cyclization to form the complex diketopiperazine ring system.[3]
- Coupling and Final Assembly:
  - The indole and DKP fragments are coupled together.
  - A series of subsequent reactions, including a crucial intramolecular S(N)2' cyclization, are carried out to form the core bicyclo[2.2.2]diazaoctane ring system.[3]
  - The final steps involve stereoselective additions and deprotection to yield (-)-**Paraherquamide A**. [3]

## Logical Workflow for Anthelmintic Drug Discovery and Evaluation

The discovery and evaluation of a novel anthelmintic compound like **Paraherquamide A** follows a logical progression from initial screening to detailed mechanistic studies.

## Workflow for Anthelmintic Candidate Evaluation



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Caption: A logical workflow for anthelmintic drug discovery.

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